![molecular formula C13H10Cl2N2O3S B2525799 [2-Oxo-2-(thiophen-2-ylmethylamino)ethyl] 3,6-dichloropyridine-2-carboxylate CAS No. 878081-39-1](/img/structure/B2525799.png)
[2-Oxo-2-(thiophen-2-ylmethylamino)ethyl] 3,6-dichloropyridine-2-carboxylate
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Description
[2-Oxo-2-(thiophen-2-ylmethylamino)ethyl] 3,6-dichloropyridine-2-carboxylate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathways of B cells, and its inhibition has shown promise in the treatment of various autoimmune diseases and cancers.
Scientific Research Applications
Synthesis and Chemical Reactions
The synthesis and chemical reactions of compounds related to [2−Oxo−2−(thiophen−2−ylmethylamino)ethyl]3,6−dichloropyridine−2−carboxylate have been explored through various methodologies. For instance, the synthesis of Biginelli-compounds, which are structurally related, involves reactions of 2-oxo (or thioxo) derivatives leading to the formation of complex compounds like pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines. These compounds exhibit interesting chemical behaviors such as Dimroth-like rearrangement and intramolecular Friedl-Crafts acylation, suggesting a route for the preparation of diverse pyrimidine derivatives (Kappe & Roschger, 1989).
Bioinorganic Relevance
The bioinorganic relevance of compounds structurally related to [2−Oxo−2−(thiophen−2−ylmethylamino)ethyl]3,6−dichloropyridine−2−carboxylate has been demonstrated through the synthesis and characterization of Co(II) complexes. These complexes exhibit higher antimicrobial activities compared to the free ligand, indicating their potential application in bioinorganic chemistry and antimicrobial studies (Singh, Das, & Dhakarey, 2009).
Fluorescence Applications
The fluorescence properties of compounds related to the chemical of interest have been investigated, demonstrating their active fluorescence and potential applications in materials science. For instance, the synthesis of new Monastrol analogs conjugated with fluorescent coumarin scaffolds highlights the versatility of these compounds in creating fluorescent materials (Al-Masoudi et al., 2015).
Antimicrobial Activities
The antimicrobial activities of compounds structurally related to [2−Oxo−2−(thiophen−2−ylmethylamino)ethyl]3,6−dichloropyridine−2−carboxylate have been a focus of research, indicating their potential in developing new antimicrobial agents. For example, novel approaches for the synthesis of thiazoles and their fused derivatives have been explored, demonstrating significant in vitro antimicrobial activity against various bacterial and fungal strains (Wardkhan et al., 2008).
properties
IUPAC Name |
[2-oxo-2-(thiophen-2-ylmethylamino)ethyl] 3,6-dichloropyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O3S/c14-9-3-4-10(15)17-12(9)13(19)20-7-11(18)16-6-8-2-1-5-21-8/h1-5H,6-7H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGAMMDBYSRBUJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)COC(=O)C2=C(C=CC(=N2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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